(S)-1,2-Diphenylethanamine hydrochloride
Overview
Description
(S)-1,2-Diphenylethanamine hydrochloride is a useful research compound. Its molecular formula is C14H16ClN and its molecular weight is 233.73 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cholesterol Ester Transfer Protein Inhibition
Hydroxyl 1,2-diphenylethanamine analogs, closely related to (S)-1,2-Diphenylethanamine hydrochloride, have been identified as potent inhibitors of cholesterol ester transfer protein (CETP). This is significant as CETP is a therapeutic target for raising HDL cholesterol levels. The modification of the DPPE series to include polar groups at the N-linked quaternary center has led to the identification of a lead compound with robust pharmacodynamic effects in human CETP/apo-B100 dual transgenic mice (Jiang et al., 2016).
Synthesis and Chemical Reactions
The synthesis of N-Methyl-1,2-Diphenylethylamine and its hydrochloride derivative has been detailed, showcasing its role as an intermediate in various chemical reactions. These include addition to CO, enamine or imine formation, Grignard and related reactions, and preparation and drying of anhydrous hydrogen chloride (Moffett, 2003).
Diversity-Oriented Synthesis of Azaspirocycles
The compound plays a role in the diversity-oriented synthesis of azaspirocycles. Through multicomponent condensation involving N-diphenylphosphinoylimines and zirconocene hydrochloride, it contributes to creating functionalized pyrrolidines, piperidines, and azepines. These are significant scaffolds in drug discovery (Wipf et al., 2004).
Pharmacological Studies
While specific to a derivative of this compound, pharmacological studies have been conducted on its analogs. For example, Z-1,2-Diphenyl-1-dimethylaminoethane Hydrochloride (SPA), another derivative, has been studied for various pharmacological actions (Fujimura et al., 1961).
Molecular Structure Studies
The molecular structure of related compounds like 1,2-diphenylethane has been investigated, providing insights into their physical and chemical properties. These studies are crucial for understanding the behavior and potential applications of these compounds in various fields (Shen, 1998).
Properties
IUPAC Name |
(1S)-1,2-diphenylethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12;/h1-10,14H,11,15H2;1H/t14-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRAKLKRABLDCV-UQKRIMTDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C2=CC=CC=C2)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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